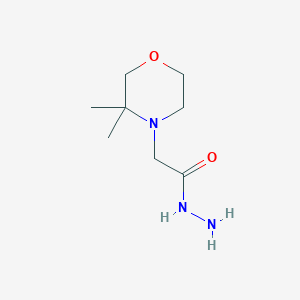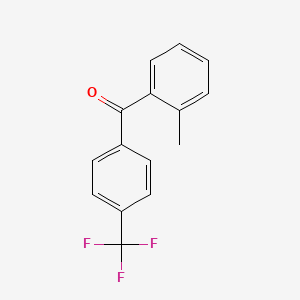
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide: is an organic compound that features both an amino group and a bromide group attached to a phenacyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide typically involves the bromination of 3-Aminoacetophenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or carbon disulfide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions can produce nitro or nitroso compounds.
- Reduction reactions can result in the formation of alcohols or amines .
Applications De Recherche Scientifique
Chemistry: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a versatile building block for creating complex molecules through multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be employed in the development of pharmaceuticals, particularly in the synthesis of bioactive heterocycles .
Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide involves its ability to act as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Phenacyl bromide: Lacks the amino group, making it less versatile in certain reactions.
3-Aminoacetophenone: Lacks the bromide group, limiting its electrophilic reactivity.
Benzyl bromide: Similar in reactivity but lacks the phenacyl moiety, affecting its overall chemical behavior.
Uniqueness: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is unique due to the presence of both an amino group and a bromide group on the phenacyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4H,5,10H2;1H |
Clé InChI |
PGBARHRJKVWGFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=O)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4beta-Hydroxy-6beta-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8279844.png)
![[Cyclopentyl(isopropyl)amino]acetonitrile](/img/structure/B8279857.png)
![4-[[4-Amino-6-(2,4,6-trimethylanilino)-1,3,5-triazin-2-yl]amino]benzonitrile](/img/structure/B8279861.png)










![1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone](/img/structure/B8279941.png)
